Pentadec-9-ene-12,14-diyne-1,11-diol, also known as 9-Pentadecene-12,14-diyne-1,11-diol, is a long-chain fatty alcohol classified within the organic compounds category. Specifically, it belongs to the group of long-chain fatty alcohols characterized by an aliphatic tail comprising 13 to 21 carbon atoms. The compound's chemical formula is , and it has a molecular weight of approximately 234.334 g/mol. The compound is identified by the CAS number 108112-83-0 and is recognized for its structural complexity due to the presence of multiple unsaturated bonds and hydroxyl groups .
The synthesis of Pentadec-9-ene-12,14-diyne-1,11-diol can be approached through various methods that involve multiple steps and reagents. One common synthetic route involves the use of alkyne addition reactions and selective reductions. For example, a common strategy in synthesizing similar compounds includes the use of borane dimethylsulfide for reduction processes, which can yield diols from corresponding aldehydes or ketones .
The synthesis may also incorporate strategies such as:
Pentadec-9-ene-12,14-diyne-1,11-diol features a complex molecular structure that includes:
The structural representation can be described by its IUPAC name as (9E)-pentadec-9-en-12,14-diyne-1,11-diol. The molecular structure can be visualized using its InChI identifier: InChI=1S/C15H22O2/c1-2-3-12-15(17)13-10-8-6-4-5-7-9-11-14-16/h1,10,13,15-17H,4-9,11,14H2/b13-10+
.
Pentadec-9-ene-12,14-diyne-1,11-diol participates in various chemical reactions typical for polyunsaturated fatty alcohols. Notable reaction types include:
These reactions are crucial in modifying the compound's properties for specific applications in organic synthesis and materials science.
The mechanism of action for Pentadec-9-ene-12,14-diyne-1,11-diol largely depends on its structural characteristics. The presence of multiple unsaturations allows for various interactions with biological systems. For instance:
This versatility makes the compound a candidate for biological evaluations and potential therapeutic applications .
Pentadec-9-ene-12,14-diyne-1,11-diol exhibits several notable physical and chemical properties:
Key properties include:
Property | Value |
---|---|
Molecular Weight | 234.334 g/mol |
Density | Not explicitly reported |
Solubility | Soluble in organic solvents |
These properties are essential for understanding its behavior in various chemical environments and potential applications .
Pentadec-9-ene-12,14-diyne-1,11-diol has potential applications in several scientific fields:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3